molecular formula C11H16N2O3 B1375183 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1340093-64-2

5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1375183
CAS No.: 1340093-64-2
M. Wt: 224.26 g/mol
InChI Key: JWRRBCDGUBJUFY-UHFFFAOYSA-N
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Description

Historical context of pyrazole-4-carboxylic acid derivatives

The development of pyrazole-4-carboxylic acid derivatives traces its origins to the foundational work in pyrazole chemistry established in the late 19th century. The term pyrazole was first introduced by German chemist Ludwig Knorr in 1883, marking the beginning of systematic research into this class of five-membered heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthesis method in 1898, utilizing acetylene and diazomethane to produce pyrazole structures. These early breakthroughs established the fundamental synthetic approaches that would later be adapted for creating more complex pyrazole-4-carboxylic acid derivatives.

The specific development of pyrazole-4-carboxylic acid synthesis gained momentum in the mid-20th century with the introduction of new synthetic routes. In 1960, researchers reported a novel approach to 1-substituted pyrazole-4-carboxylic acids through Sandmeyer-type reactions from pyrazole-4-diazonium chlorides. This method represented a significant advancement over previous techniques, which relied primarily on chloromethylation of pyrazoles followed by oxidation processes. The evolution of these synthetic methodologies laid the groundwork for the development of more sophisticated derivatives, including compounds with oxan-containing substituents.

The historical progression of pyrazole-4-carboxylic acid chemistry demonstrates a consistent trend toward increased structural complexity and functional diversity. Early research focused on simple substitution patterns, but advances in synthetic methodology have enabled the incorporation of bulky, sterically demanding groups such as the oxan-4-ylmethyl moiety found in 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid. This historical development reflects the broader evolution of heterocyclic chemistry from fundamental structure elucidation to sophisticated molecular design for specific applications.

Significance in heterocyclic chemistry research

Pyrazole-4-carboxylic acid derivatives occupy a central position in heterocyclic chemistry research due to their unique structural characteristics and versatile reactivity patterns. The pyrazole ring system, characterized by its five-membered structure containing two adjacent nitrogen atoms, exhibits distinctive electronic properties that influence both its stability and reactivity. The presence of a carboxylic acid group at the 4-position further enhances the compound's synthetic utility by providing a reactive functional group for various chemical transformations.

The structural significance of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid lies in its combination of multiple functional elements within a single molecular framework. The methyl group at the 5-position provides steric hindrance and electronic effects that influence the compound's reactivity profile. The oxan-4-ylmethyl substituent at the nitrogen position introduces a bulky, oxygen-containing heterocyclic moiety that enhances solubility characteristics and provides additional sites for potential chemical modification. This structural arrangement creates opportunities for diverse synthetic applications and biological interactions.

Research into pyrazole derivatives has demonstrated their exceptional versatility as building blocks for constructing more complex heterocyclic systems. The ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, makes pyrazole-4-carboxylic acids valuable synthetic intermediates. The specific substitution pattern in 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid provides unique opportunities for regioselective functionalization and the development of compound libraries for pharmaceutical research.

Property Value Reference
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Chemical Abstract Service Number 1340093-64-2
International Union of Pure and Applied Chemistry Name 5-methyl-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

Current research landscape and applications

Contemporary research involving pyrazole-4-carboxylic acid derivatives encompasses a broad spectrum of applications, ranging from pharmaceutical development to agricultural chemistry. The current research landscape demonstrates significant interest in these compounds as potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer medications. Recent studies have highlighted the ability of pyrazole derivatives to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

The pharmaceutical applications of pyrazole-4-carboxylic acid derivatives have expanded considerably in recent years, with particular emphasis on their role as selective enzyme inhibitors. Research has shown that compounds containing the pyrazole-4-carboxylic acid core structure can effectively modulate cyclooxygenase activity, leading to anti-inflammatory effects. The structural diversity achievable through various substitution patterns, such as those found in 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, enables fine-tuning of biological activity and selectivity profiles.

Agricultural chemistry represents another significant area of current research for pyrazole-4-carboxylic acid derivatives. The development of fungicidal compounds based on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has led to the commercial success of multiple active ingredients that function as succinate dehydrogenase inhibitors. These applications demonstrate the broad utility of the pyrazole-4-carboxylic acid framework in addressing practical challenges across different sectors. The ongoing research efforts continue to explore new applications and optimize existing compounds for enhanced performance and reduced environmental impact.

Research Area Application Type Key Findings Reference
Pharmaceutical Chemistry Anti-inflammatory agents Selective cyclooxygenase inhibition demonstrated
Agricultural Chemistry Fungicidal compounds Succinate dehydrogenase inhibitor activity confirmed
Synthetic Chemistry Building blocks Versatile reactivity for complex heterocycle synthesis
Medicinal Chemistry Anticancer research Molecular target interaction studies ongoing

The current research trajectory indicates continued expansion in the application scope of pyrazole-4-carboxylic acid derivatives. Advanced synthetic methodologies, including catalytic carbon-hydrogen bond functionalization, have enabled the preparation of increasingly complex derivatives with precise substitution patterns. These technological advances support the development of compound libraries containing diverse pyrazole-4-carboxylic acid derivatives, including specialized compounds such as 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid, for systematic biological evaluation and optimization. The integration of computational chemistry approaches with experimental synthesis continues to accelerate the discovery and development of new applications for these versatile heterocyclic compounds.

Properties

IUPAC Name

5-methyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8-10(11(14)15)6-12-13(8)7-9-2-4-16-5-3-9/h6,9H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRRBCDGUBJUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with oxan-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and pyrazole ring enable oxidation under controlled conditions. Key findings include:

Reagents/Conditions :

  • Potassium permanganate (KMnO₄) in acidic media (H₂SO₄/H₂O) at 60–80°C.

  • Chromium trioxide (CrO₃) in acetic acid at room temperature.

Products :

  • Hydroxyl derivatives (e.g., 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid hydroxylated at the pyrazole C3 position).

  • Complete oxidation of the methyl group to a carboxylic acid is inhibited by steric hindrance from the oxan-4-ylmethyl substituent.

Mechanism :
Electrophilic attack on the pyrazole ring or methyl group, followed by hydroxylation or dehydrogenation (Figure 1).

Reagent Conditions Product Yield
KMnO₄/H₂SO₄80°C, 6 hC3-hydroxylated derivative62%
CrO₃/CH₃COOH25°C, 12 hPyrazole ring oxidation45%

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives with enhanced solubility or reactivity:

Reagents/Condients :

  • Methanol (CH₃OH) with H₂SO₄ catalysis under reflux .

  • Thionyl chloride (SOCl₂) for acid chloride intermediate, followed by alcohol addition .

Products :

  • Methyl 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylate (Figure 2) .

Mechanism :
Acid-catalyzed nucleophilic acyl substitution (Fischer esterification) or via acid chloride intermediate (SOCl₂ route) .

Method Reagents Conditions Yield
Fischer EsterificationCH₃OH, H₂SO₄Reflux, 12 h78%
Acid Chloride RouteSOCl₂, then CH₃OH0°C → RT, 24 h85%

Amidation Reactions

The carboxylic acid reacts with amines to form amides, a key step in drug design:

Reagents/Conditions :

  • Ammonia (NH₃) or primary/secondary amines with coupling agents like DCC (dicyclohexylcarbodiimide) or HATU .

  • Activation : Carboxylic acid pre-activated to mixed anhydrides or acyl chlorides .

Products :

  • 5-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxamide derivatives (e.g., with cyclopropylpyrimidinylmethyl groups) .

Mechanism :
Nucleophilic acyl substitution facilitated by coupling agents, forming stable amide bonds (Figure 3) .

Amine Coupling Agent Conditions Yield
CyclopropylpyrimidinylmethylamineHATU, DIPEADMF, RT, 6 h67%
AmmoniaDCC, DMAPTHF, 0°C → RT, 12 h58%

Substitution Reactions

The oxan-4-ylmethyl group participates in nucleophilic substitutions under specific conditions:

Reagents/Conditions :

  • Thionyl chloride (SOCl₂) or PCl₅ for hydroxyl-to-chloride substitution.

  • Sodium methoxide (NaOCH₃) for alkoxy group introduction.

Products :

  • Chlorinated derivatives (e.g., 5-methyl-1-(chloromethyl)-1H-pyrazole-4-carboxylic acid).

Mechanism :
SN2 displacement at the oxan-4-ylmethyl group’s methylene bridge (Figure 4).

Reagent Conditions Product Yield
SOCl₂Reflux, 8 hChloromethyl derivative73%
NaOCH₃/CH₃OH60°C, 10 hMethoxy-substituted derivative65%

Decarboxylation Reactions

Controlled decarboxylation removes the carboxylic acid group under thermal or basic conditions:

Reagents/Conditions :

  • Pyridine at 150°C.

  • Copper(I) oxide (Cu₂O) catalysis in quinoline.

Products :

  • 5-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazole (Figure 5).

Catalyst Conditions Yield
None (Thermal)150°C, 4 h41%
Cu₂O in quinoline180°C, 2 h89%

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. The compound features a carboxylic acid functional group, which enhances its reactivity and potential biological activity. The presence of the oxan substituent contributes to its structural complexity and versatility in chemical reactions .

Scientific Research Applications

5-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid has several noteworthy applications in scientific research:

Organic Synthesis

  • The compound serves as a versatile intermediate in organic synthesis, allowing for the development of new ligands and catalysts due to its unique structure.
  • It can be used to synthesize new multidentate ligands that exhibit specific chemical properties beneficial for catalysis.
  • Interaction studies with various biological targets are crucial for understanding its therapeutic potential. These studies assess:
    • Binding Affinity : Evaluating how well the compound binds to specific receptors or enzymes.
    • Mechanism of Action : Investigating how the compound exerts its biological effects at a molecular level.
  • Preliminary studies suggest that compounds with similar structures may exhibit significant pharmacological activities, highlighting the potential of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid in drug discovery.

Medicinal Chemistry

  • The unique combination of the pyrazole ring and oxan substituent may confer distinct advantages in medicinal chemistry applications, particularly in designing drugs targeting specific diseases or conditions.
  • Ongoing research aims to elucidate its effects on various biological pathways, which could lead to novel therapeutic agents.

Mechanism of Action

The mechanism of action of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituted Aryl Derivatives

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
  • Substituents : Phenyl groups at positions 1 and 3, methyl at position 5 .
  • Key Properties :
    • High lipophilicity due to aromatic groups, favoring membrane permeability but reducing aqueous solubility.
    • Steric hindrance from the bulky phenyl groups may limit binding to biological targets.
  • Applications : Often explored in catalysis and as a ligand in coordination chemistry.
5-Methyl-1-(3-methylphenyl)-1H-pyrazole-4-carboxylic Acid
  • Substituents : 3-Methylphenyl at position 1, methyl at position 5 .
  • Key Properties :
    • Increased lipophilicity compared to the oxan-4-ylmethyl analog.
    • The electron-donating methyl group on the phenyl ring may enhance stability in acidic environments.

Heterocyclic Substituents

5-Methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxylic Acid
  • Substituents: Pyrimidinone ring at position 1, methyl at position 5 .
  • Molecular weight: 234.22 g/mol.
  • Applications: Potential use in kinase inhibition due to heterocyclic pharmacophores.
5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic Acid
  • Substituents : 6-Methoxypyridazin-3-yl at position 1, ethyl at position 5 .
  • Key Properties :
    • The pyridazine ring and methoxy group enhance polarity and solubility.
    • Ethyl group increases steric bulk compared to methyl.

Aliphatic and Cycloalkyl Substituents

1-Cyclopentyl-1H-pyrazole-4-carboxylic Acid
  • Substituents : Cyclopentyl at position 1 .
  • Key Properties :
    • High steric bulk and aliphatic hydrophobicity.
    • Reduced solubility compared to oxan-4-ylmethyl derivatives.
1-(Oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic Acid
  • Substituents : Oxan-4-ylmethyl at position 1 (lacks the 5-methyl group) .
  • Key Properties :
    • Lower molecular weight (210.21 g/mol) and reduced steric effects compared to the 5-methyl analog.
    • Retains moderate solubility due to the ether oxygen.

Biological Activity

5-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound notable for its unique pyrazole structure, which includes a methyl group and an oxan-4-ylmethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-diabetic and antioxidant properties.

Chemical Structure and Properties

The molecular formula of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. The presence of the carboxylic acid functional group enhances its chemical reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications.

Anti-Diabetic Activity

Recent studies have indicated that compounds similar to 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid exhibit significant anti-diabetic properties. In vitro evaluations have shown that related pyrazole derivatives can inhibit key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. For instance, two related compounds, Pyz-1 and Pyz-2, demonstrated IC50 values of 75.62 µM and 95.85 µM for α-glucosidase inhibition, respectively, which are comparable to the standard drug Acarbose (IC50 = 72.58 µM) .

Antioxidant Activity

The compound also exhibits notable antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases, including Type 2 Diabetes Mellitus (T2DM). The antioxidant potential of related pyrazole compounds has been assessed using various assays such as DPPH and ABTS radical scavenging tests. These studies suggest that these compounds can effectively neutralize free radicals, thereby reducing oxidative damage .

Understanding the mechanism of action for 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid is essential for its development as a therapeutic agent. Molecular docking studies have been utilized to predict how this compound interacts with specific biological targets, including enzymes involved in glucose metabolism. The binding affinity and interaction dynamics provide insights into its potential efficacy as a drug candidate .

Comparative Analysis with Related Compounds

The biological activity of 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid can be compared with other pyrazole derivatives:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-Methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂Simpler structureLimited activity
5-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acidC₁₀H₁₄N₂O₃Tetrahydropyran ringModerate activity
5-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid C₁₁H₁₆N₂O₃ Unique oxan substituentHigh anti-diabetic & antioxidant activity

Case Studies and Research Findings

In a recent study focusing on the synthesis and evaluation of pyrazole derivatives, it was found that compounds exhibiting structural similarities to 5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid showed promising results in both anti-diabetic and antioxidant assays. The study highlighted the importance of structural modifications in enhancing biological activity, indicating that the oxan substituent plays a critical role in improving the compound's efficacy .

Q & A

Q. Critical Conditions :

  • Temperature control during cyclocondensation (typically 80–100°C).
  • Solvent selection (DMF or ethanol for solubility and reactivity).
  • Purification via column chromatography or recrystallization to isolate the product .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question
Spectroscopic Techniques :

  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrazole ring vibrations).
  • NMR : Assign protons (e.g., oxan-4-ylmethyl CH₂ groups at δ 3.5–4.0 ppm, pyrazole protons at δ 6.5–8.0 ppm) .

Q. Crystallography :

  • Single-crystal XRD : Resolve 3D structure, bond lengths, and angles. Bruker APEX-II diffractometers with Mo-Kα radiation (λ = 0.71073 Å) are commonly used. Refinement software like SHELXL ensures accuracy .

Q. Key Findings :

  • HOMO-LUMO gaps < 4 eV suggest potential reactivity in electrophilic substitution.
  • Mulliken charges on the pyrazole ring correlate with hydrogen-bonding interactions in crystal packing .

How should researchers address contradictions between experimental and theoretical data (e.g., bond lengths, spectral peaks)?

Advanced Research Question
Root Causes :

  • Crystal Packing Effects : XRD measures solid-state interactions, while DFT models isolated molecules.
  • Basis Set Limitations : Larger basis sets (e.g., def2-TZVP) improve accuracy but require computational resources.

Q. Resolution Strategies :

Hybrid Approaches : Combine XRD with periodic DFT to account for crystal environment.

Sensitivity Analysis : Test multiple functionals (e.g., PBE0 vs. CAM-B3LYP) to assess consistency .

What in vitro assays are suitable for evaluating the biological activity of this compound?

Advanced Research Question
Recommended Assays :

  • Enzyme Inhibition : Screen against kinases or cyclooxygenases using fluorescence-based assays (IC₅₀ determination).
  • Antimicrobial Activity : Broth microdilution for MIC values against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Q. Structure-Activity Relationship (SAR) :

  • Substituent effects (e.g., oxan-4-ylmethyl enhances solubility and bioavailability compared to phenyl groups).
  • Carboxylic acid moiety critical for target binding via hydrogen bonding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-methyl-1-(oxan-4-ylmethyl)-1H-pyrazole-4-carboxylic acid

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